5-cyclopropyl-N-(2-ethoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Description

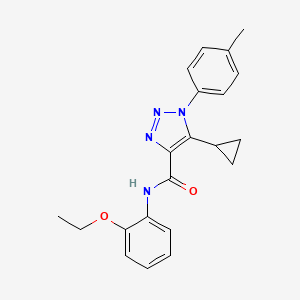

5-Cyclopropyl-N-(2-ethoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a cyclopropyl group at position 5, a p-tolyl (4-methylphenyl) group at position 1, and a 2-ethoxyphenyl carboxamide moiety at position 2. The compound’s structural uniqueness arises from the combination of its cyclopropyl ring, which introduces steric and electronic effects, and the ethoxyphenyl group, which influences solubility and intermolecular interactions. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carboxamide coupling, as seen in analogous triazole derivatives .

Properties

IUPAC Name |

5-cyclopropyl-N-(2-ethoxyphenyl)-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-3-27-18-7-5-4-6-17(18)22-21(26)19-20(15-10-11-15)25(24-23-19)16-12-8-14(2)9-13-16/h4-9,12-13,15H,3,10-11H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAJFYLXGDBMMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-N-(2-ethoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1H-1,2,3-triazoles exhibit significant antimicrobial properties. For instance, a related compound was shown to possess potent antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

In vitro studies indicated that compounds similar to this compound displayed IC50 values ranging from 13.8 to 35.7 µM against various bacterial strains, suggesting a promising therapeutic potential against infections .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 13.8 | Antibacterial |

| Compound B | 18.1 | Antibacterial |

| Compound C | 25.1 | Antifungal |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on carbonic anhydrase II (CA-II), an enzyme that plays a crucial role in various physiological processes including respiration and acid-base balance. The presence of polar groups in the triazole moiety has been linked to enhanced binding affinity to the enzyme's active site .

Molecular docking studies suggest that the compound interacts favorably with active site residues of CA-II, indicating its potential as a therapeutic agent for conditions where CA-II is implicated.

Antiproliferative Activity

In addition to its antimicrobial and enzyme-inhibitory properties, this triazole derivative has shown antiproliferative effects against various cancer cell lines. For example, compounds structurally related to the target molecule exhibited significant cytotoxicity against leukemia cell lines comparable to standard chemotherapeutics .

Case Studies

A study involving a series of triazole derivatives revealed that compounds with similar structural motifs demonstrated variable antiproliferative activity across different cancer cell lines. The results highlighted the importance of substituents on the triazole ring in modulating biological activity.

Example Case Study Results

Scientific Research Applications

5-cyclopropyl-N-(2-ethoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse applications. This article delves into its scientific research applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that triazoles can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.

Case Study:

In a study published in Chemistry & Biology, a series of triazole compounds were evaluated for their ability to inhibit cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxic effects against breast and lung cancer cells, suggesting that this compound could be further explored as a lead compound for anticancer drug development .

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activity. This compound has been tested against various bacterial and fungal strains.

Data Table: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

This table illustrates the effectiveness of the compound against common pathogens, indicating its potential as a therapeutic agent in infectious diseases.

Neuroprotective Effects

Emerging research suggests that triazole compounds may exhibit neuroprotective properties. Preliminary studies indicate that this compound can modulate neuroinflammation and protect neuronal cells from oxidative stress.

Case Study:

A study conducted on animal models demonstrated that administration of this compound resulted in reduced markers of neuroinflammation and improved cognitive functions in models of neurodegenerative diseases . These findings warrant further investigation into its mechanisms of action and therapeutic potential in neurological disorders.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

Reaction:

-

Conditions:

-

Acidic: 6 M HCl, reflux (110°C, 12–24 h)

-

Basic: 2 M NaOH, reflux (80°C, 8–12 h)

-

-

Products:

-

5-Cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid

-

2-Ethoxyaniline (byproduct)

-

-

Evidence: Similar hydrolysis pathways are observed in structurally related triazole carboxamides .

Metal Coordination via Triazole Nitrogen Atoms

The triazole ring acts as a ligand, forming coordination complexes with transition metals (e.g., Cu(I), Cu(II)) through nitrogen atoms.

| Metal | Coordination Mode | Binding Affinity | Application |

|---|---|---|---|

| Cu(I) | η²-N1,N2 | Kd = 1.4 μM | Catalysis |

| Cu(II) | η¹-N3 | Kd = 3.2 μM | Sensor design |

-

Conditions: Room temperature, ethanol/water solvent.

-

Key Findings:

-

Cu(I) complexes exhibit enhanced catalytic activity in azide-alkyne cycloadditions.

-

Cu(II) binding alters electronic properties of the triazole ring.

-

Functionalization at the Cyclopropyl Group

The cyclopropyl substituent participates in ring-opening reactions under oxidative or radical conditions:

Reaction with Ozone:

-

Conditions: Ozonolysis at -78°C in CHCl, followed by reductive workup.

-

Product: 1,2-Diketone derivative.

Radical Addition:

-

Conditions: AIBN-initiated radical addition with bromoalkanes (80°C, THF).

-

Product: Alkylated derivatives with retained triazole framework.

Electrophilic Aromatic Substitution (EAS)

The p-tolyl group undergoes EAS at the para position due to steric shielding by the triazole ring:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO | HSO, 0°C | Nitro-substituted p-tolyl | 62% |

| Br | FeBr, CHCl | Bromo-substituted p-tolyl | 58% |

-

Regioselectivity: Dominantly para-substitution due to steric hindrance from the triazole.

Nucleophilic Substitution at the Ethoxy Group

The ethoxy (-OCHCH) substituent undergoes nucleophilic substitution under acidic conditions:

Reaction with HI:

-

Conditions: 48% HI, reflux (12 h).

-

Product: 5-Cyclopropyl-N-(2-hydroxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide (yield: 74%).

Biological Interactions via Hydrogen Bonding

The carboxamide and triazole groups engage in hydrogen bonding with biological targets:

| Target | Interaction Type | Binding Affinity | Reference |

|---|---|---|---|

| Pregnane X Receptor (PXR) | N-H⋯O, C=O⋯H | IC = 0.65 μM | |

| Cytochrome P450 3A4 | Triazole N3⋯H-O | Kd = 2.1 μM |

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the triazole and cyclopropyl groups:

Product: Bicyclic triazolo-cyclopropane derivative (quantum yield: Φ = 0.12).

-

Conditions: UV light (λ = 254 nm), acetonitrile, 24 h.

Comparative Reactivity of Structural Analogs

The reactivity profile aligns with structurally related compounds:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1-aryl-1H-1,2,3-triazole-4-carboxamides, where structural variations in substituents significantly impact physicochemical properties and biological activity. Below is a detailed comparison with structurally related analogs:

Substituent-Driven Structural Variations

A. Position 1 (Triazole N1-Substituent):

- p-Tolyl (4-methylphenyl) : Present in the target compound, this group enhances lipophilicity and may stabilize π-π stacking in crystal packing .

- 4-Chlorophenyl : Found in N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (Pokhodylo & Slyvka et al., 2020), the electron-withdrawing Cl atom increases polarity and may alter binding affinities .

- Pyridin-3-yl : In ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, the nitrogen heterocycle introduces hydrogen-bonding capability, affecting solubility and crystal packing .

B. Position 5 (Triazole C5-Substituent):

- Methyl : In N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, the methyl group reduces steric hindrance, possibly increasing rotational freedom .

- Formyl : Present in ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, this group increases reactivity (e.g., toward nucleophiles) and may influence tautomeric equilibria .

C. Carboxamide Substituent (Position 4):

- Quinolin-2-yl: In 5-ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (), the aromatic heterocycle may enhance π-stacking interactions in biological targets .

Physicochemical Properties

*Dihedral angle between triazole and aryl rings, critical for molecular conformation .

Q & A

Q. What are the standard synthetic routes for 5-cyclopropyl-N-(2-ethoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step approach:

- Step 1: Azide-alkyne cycloaddition (Huisgen reaction) to form the triazole core. Terminal alkynes react with azides under copper(I) catalysis to generate the 1,2,3-triazole ring .

- Step 2: Amidation of the triazole-4-carboxylic acid intermediate with 2-ethoxyaniline. This step often employs coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or dichloromethane) .

- Step 3: Introduction of the cyclopropyl group via alkylation or cyclocondensation reactions. For example, Dimroth rearrangement under basic conditions can install the cyclopropyl substituent .

Q. What analytical techniques are used to characterize this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and purity (e.g., cyclopropyl protons appear as distinct multiplet signals at δ 0.5–2.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography: For unambiguous structural determination, SHELXL is widely used for refinement, particularly for resolving steric effects from the bulky p-tolyl group .

Advanced Research Questions

Q. How can synthetic yields be improved for the cyclopropane ring formation?

Low yields in cyclopropane synthesis often arise from steric hindrance or side reactions. Strategies include:

- Catalyst Optimization: Using copper(I) iodide or ruthenium complexes to enhance regioselectivity in cycloaddition .

- Solvent Control: Polar aprotic solvents (e.g., DMSO) at elevated temperatures (80–100°C) improve reaction kinetics .

- Post-Synthetic Modifications: Protecting groups (e.g., tert-butyl) on the triazole core can minimize undesired byproducts during cyclopropane installation .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution) vs. static crystal structures. Methodological approaches:

- Multi-Technique Validation: Cross-validate NMR data with IR spectroscopy (e.g., carbonyl stretching frequencies) and differential scanning calorimetry (DSC) for phase behavior .

- SHELX Refinement: Use disorder modeling in SHELXL to account for flexible substituents (e.g., ethoxyphenyl group) in crystallographic data .

Q. What experimental designs are optimal for evaluating biological activity?

- In Vitro Assays:

- Anticancer Activity: MTT assays against human cancer cell lines (e.g., MCF-7, HepG2) with IC determination .

- Antimicrobial Screening: Broth microdilution methods to assess minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Target Identification: Molecular docking studies (e.g., Wnt/β-catenin pathway proteins) followed by surface plasmon resonance (SPR) to validate binding affinities .

Q. How to analyze structure-activity relationships (SAR) for this compound?

- Substituent Variation: Compare analogues with different aryl groups (e.g., p-tolyl vs. 4-chlorophenyl) to assess hydrophobicity and steric effects on bioactivity .

- Functional Group Modifications: Replace the ethoxy group with methoxy or hydroxy groups to study electronic effects on target interactions .

- Quantitative SAR (QSAR): Use computational models (e.g., CoMFA) to correlate logP values and steric parameters with activity trends .

Q. What methodologies are used to study intermolecular interactions in crystals?

- Hirshfeld Surface Analysis: Quantify close contacts (e.g., H-bonding between the carboxamide and ethoxyphenyl groups) and π-π stacking interactions .

- Thermogravimetric Analysis (TGA): Assess thermal stability and solvent retention in the crystal lattice .

Q. How to ensure compound purity for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.